molecular formula C5H3ClIN B1352245 2-Chloro-5-iodopyridine CAS No. 69045-79-0

2-Chloro-5-iodopyridine

Cat. No. B1352245
CAS RN: 69045-79-0
M. Wt: 239.44 g/mol
InChI Key: QWLGCWXSNYKKDO-UHFFFAOYSA-N
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Description

2-Chloro-5-iodopyridine is a halo-substituted pyridine . It is used in biology applications as a synthesis intermediate in multi-step synthesis .


Synthesis Analysis

2-Chloro-5-iodopyridine may be used as a reagent in the multi-step synthesis of (±)-epibatidine . It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-iodopyridine is C5H3ClIN . The SMILES string representation is Clc1ccc(I)cn1 .


Chemical Reactions Analysis

2-Chloro-5-iodopyridine may be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester . It may also be used in the synthesis of exo-5- and exo-6- (6′-chloro-3′-pyridyl)-2-azabicyclo [2.2.1]heptanes via Heck coupling reaction with N-protected 2-azabicyclo [2.2.1]hept-5-enes .


Physical And Chemical Properties Analysis

The melting point of 2-Chloro-5-iodopyridine is 95-98 °C (lit.) . The refractive index n20/D is 1.6320 (lit.) . The density is 1.928 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of (±)-Epibatidine

  • Summary of Application: 2-Chloro-5-iodopyridine is used as a reagent in the multi-step synthesis of (±)-epibatidine , a potent analgesic compound from the skin of the Epipedobates tricolor frog.

Suzuki Coupling Reaction

  • Summary of Application: 2-Chloro-5-iodopyridine can be used in the synthesis of 2-Chloro-5-phenylpyridine via a Suzuki coupling reaction with phenylboronic acid dimethyl ester .

Synthesis of Exo-5- and Exo-6-(6’-chloro-3’-pyridyl)-2-azabicyclo[2.2.1]heptanes

  • Summary of Application: 2-Chloro-5-iodopyridine can be used in the synthesis of Exo-5- and Exo-6-(6’-chloro-3’-pyridyl)-2-azabicyclo[2.2.1]heptanes .
  • Methods of Application: This involves a Heck coupling reaction with N-protected 2-azabicyclo[2.2.1]hept-5-enes .
  • Results or Outcomes: The outcome of this application is the synthesis of Exo-5- and Exo-6-(6’-chloro-3’-pyridyl)-2-azabicyclo[2.2.1]heptanes, which could have various applications in chemical research .

Synthesis of Substituted Diaryliodonium Salts

  • Summary of Application: 2-Chloro-5-iodopyridine can be used in the synthesis of substituted diaryliodonium salts .
  • Methods of Application: The exact experimental procedures would depend on the specific synthesis route chosen .
  • Results or Outcomes: The outcome of this application is the synthesis of substituted diaryliodonium salts, which are useful reagents in organic synthesis .

Synthesis of 3-Exo-5’-(2’-Chloropyridinyl)-8-(ethoxycarbonyl)-8-azabicyclo[3.2.1]octane

  • Summary of Application: 2-Chloro-5-iodopyridine can be used in the synthesis of 3-Exo-5’-(2’-Chloropyridinyl)-8-(ethoxycarbonyl)-8-azabicyclo[3.2.1]octane .
  • Methods of Application: The exact experimental procedures would depend on the specific synthesis route chosen .
  • Results or Outcomes: The outcome of this application is the synthesis of 3-Exo-5’-(2’-Chloropyridinyl)-8-(ethoxycarbonyl)-8-azabicyclo[3.2.1]octane, which could have various applications in chemical research .

Production of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors

  • Summary of Application: 2-Iodopyridine, which can be produced from 2-Chloro-5-iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
  • Methods of Application: The exact experimental procedures would depend on the specific synthesis route chosen .
  • Results or Outcomes: The outcome of this application is the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors, which could have various applications in biochemical research .

Synthesis of Pyridine Alkaloids

  • Summary of Application: 3-Iodopyridine, which can be produced from 2-Chloro-5-iodopyridine, is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .
  • Methods of Application: The exact experimental procedures would depend on the specific synthesis route chosen .
  • Results or Outcomes: The outcome of this application is the synthesis of various pyridine alkaloids, which could have various applications in chemical research .

Production of 3-Phenylphenazopyridine

  • Summary of Application: 3-Iodopyridine-2,6-diamine, which can be produced from 2-Chloro-5-iodopyridine, is an intermediary in the manufacture of 3-Phenylphenazopyridine .
  • Methods of Application: The exact experimental procedures would depend on the specific synthesis route chosen .
  • Results or Outcomes: The outcome of this application is the production of 3-Phenylphenazopyridine, which is utilized for the treatment of pain (urinary tract) .

Safety And Hazards

2-Chloro-5-iodopyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLGCWXSNYKKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402837
Record name 2-Chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodopyridine

CAS RN

69045-79-0
Record name 2-Chloro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69045-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
BUW Maes, KTJ Loones, THM Jonckers, GLF Lemière… - Synlett, 2002 - thieme-connect.com
… and 2-chloro-5-iodopyridine. [5] Palladium-catalyzed CC bond forming cross-coupling reactions on 2-chloro-3-iodopyridine and 2-chloro-5-iodopyridine … and 2-chloro-5-iodopyridine an …
Number of citations: 12 www.thieme-connect.com
R Puttreddy, C von Essen, A Peuronen, M Lahtinen… - …, 2018 - pubs.rsc.org
… With 2-chloro-5-iodopyridine (4), two types of structures, the dimeric (4.1) 4 ·[CuCl 2 ] 2 and monomeric (4.2) 2 ·CuCl 2 , isolated as blue and green coloured crystals from the bulk …
Number of citations: 25 pubs.rsc.org
C von Essen, K Rissanen, R Puttreddy - Materials, 2019 - mdpi.com
… Of the four ligands, 2-chloro-5-iodopyridine, 2-bromo-5-iodopyridine, 2,5-diiodopyridine, and 2,5-dibromopyridine, only C2-iodine of 2,5-diiodopyridine displays C2–I2···Cu short …
Number of citations: 9 www.mdpi.com
BW Stroup, PV Szklennik, CJ Forster… - Organic …, 2007 - ACS Publications
… For an analogous result with 2-chloro-5-iodopyridine and a biscarbene ligand, see: Cheng, … For an analogous result with 2-chloro-5-iodopyridine and a biscarbene ligand, see: Cheng, J.…
Number of citations: 13 pubs.acs.org
J Bernstein, B Stearns, M Dexter… - Journal of the American …, 1947 - ACS Publications
… (0.1 mole)of 2-chloro-5-iodopyridine, 23.2 g. (0.2 mole) of diethylaminoethylamine and 50 cc… hydrochloric acid (most of the unreacted 2-chloro-5iodopyridine remains in the ether layer). …
Number of citations: 35 pubs.acs.org
F Liang, HA Navarro, P Abraham, P Kotian… - Journal of medicinal …, 1997 - ACS Publications
… Their synthesis involved subjection of the olefin (3) to a reductive Heck arylation using 2-chloro-5-iodopyridine (4a) followed by removal of the N-methyloxycarbonyl protecting group …
Number of citations: 71 pubs.acs.org
CD Cox, JR Malpass - Tetrahedron, 1999 - Elsevier
… Abstract: The coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes and 2-chloro-5-iodopyridine under reductive Heck conditions gives approximately equal amounts of exo-5- and exo…
Number of citations: 39 www.sciencedirect.com
A Wållberg - 2000 - lup.lub.lu.se
… to be independent of the aryliodide used; only one regioisomer was detected when the reaction was performed with 2-, 3-, and 4-iodophenols, 2-iodothiophene, 2-chloro-5-iodopyridine …
Number of citations: 2 lup.lub.lu.se
LA Sorbera, L Revel, P Leeson, J Castaner - Drugs of the Future, 2001 - access.portico.org
… c) The reaction of 2-chloro-5-iodopyridine (XIV) with BuLi and B(OMe)3 in THF gives the boronate (XV), which is oxidized with H2O2 in acetic acid to afford the target intermediate (VI) (5)…
Number of citations: 12 access.portico.org
N Joubert, R Pohl, B Klepetářová… - The Journal of Organic …, 2007 - ACS Publications
… First we have tried the Heck reaction of 2-chloro-5-iodopyridine with bis-TBDMS-protected … Therefore, the preparative procedure involved the reaction of 2-chloro-5-iodopyridine (1b) …
Number of citations: 100 pubs.acs.org

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